molecular formula C12H13ClF3NO2 B8014229 N-[4-chloro-2-(trifluoromethyl)phenyl]-2-propoxyacetamide

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-propoxyacetamide

Cat. No.: B8014229
M. Wt: 295.68 g/mol
InChI Key: PRFIIMLQPHQGOC-UHFFFAOYSA-N
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Description

N-[4-Chloro-2-(trifluoromethyl)phenyl]-2-propoxyacetamide is a high-purity chemical reference material identified as a primary metabolite (FM-1-1) of the conazole-class fungicide Triflumizole . Triflumizole is a systemic fungicide with protective and curative action, used to control fungal diseases such as powdery mildew and scab on a variety of crops including cucumbers, tomatoes, and top fruit . As a metabolite, this compound is of significant value in environmental fate studies, plant metabolism research, and toxicological investigations. Researchers utilize it as an analytical standard for the quantification and monitoring of Triflumizole degradation pathways in biological and environmental samples, aiding in the assessment of pesticide residue dynamics and ecological impact . The mode of action for the parent compound involves the inhibition of chitin biosynthesis, and studying its metabolites is crucial for a comprehensive understanding of its overall efficacy and environmental behavior . This product is intended for research use only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-propoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF3NO2/c1-2-5-19-7-11(18)17-10-4-3-8(13)6-9(10)12(14,15)16/h3-4,6H,2,5,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFIIMLQPHQGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC(=O)NC1=C(C=C(C=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101028682
Record name N-[4-Chloro-2-(trifluoromethyl)phenyl]-2-propoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101028682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68836-61-3
Record name N-[4-chloro-2-(trifluoromethyl)phenyl]-2-propoxy-acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-propoxyacetamide typically involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with 2-propoxyacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product. Solvent recovery and recycling systems are also employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: N-[4-chloro-2-(trifluoromethyl)phenyl]-2-propoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium methoxide in methanol or other suitable nucleophiles in polar aprotic solvents.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Agricultural Applications

Fungicide Properties
Triflumizole is primarily utilized as a fungicide in various crops. It is effective against a range of fungal pathogens, making it valuable for protecting crops such as grapes and cucumbers from diseases like powdery mildew. The compound acts by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes, thereby disrupting fungal growth and reproduction .

Residue Management
The European Food Safety Authority (EFSA) has conducted extensive reviews on the maximum residue levels (MRLs) of triflumizole in food products. These studies ensure that the levels of triflumizole residues in agricultural commodities remain within safe limits for human consumption. The MRLs established are based on comprehensive toxicological data and exposure assessments .

Toxicological Studies

Chronic Toxicity and Carcinogenicity
Toxicological assessments have been conducted to evaluate the safety of triflumizole. Long-term studies in rats and mice have shown no significant carcinogenic effects, with the no-observable-effect level (NOEL) identified at 100 ppm for both species. These findings indicate that triflumizole can be used safely within established guidelines .

Developmental Toxicity
Developmental toxicity studies in rats have revealed that maternal exposure to triflumizole at high doses can lead to adverse effects such as reduced fetal viability and increased resorptions. The overall NOEL for maternal toxicity was determined to be 10 mg/kg body weight per day, emphasizing the importance of adhering to recommended exposure levels during pregnancy .

Environmental Impact

Ecotoxicological Assessments
Studies have also focused on the environmental impact of triflumizole. Its persistence in soil and potential effects on non-target organisms are critical considerations for regulatory approvals. The compound has been evaluated for its effects on aquatic life and beneficial insects, with findings indicating low toxicity to these organisms at typical application rates .

Case Studies

Study Type Findings NOEL/LOAEL
Chronic Toxicity in RatsNo carcinogenic effects observed; liver effects noted at higher dosesNOEL: 100 ppm
Developmental Toxicity in RatsMaternal toxicity observed; reduced fetal weight and viabilityNOEL: 10 mg/kg/day
Ecotoxicological StudyLow toxicity to aquatic organisms; limited environmental persistenceNot specified

Regulatory Status

Triflumizole is registered for use in various countries, with specific regulations governing its application rates and safety measures. The compound's regulatory status reflects its established safety profile when used according to guidelines set by health authorities such as the EFSA and the U.S. Environmental Protection Agency (EPA) .

Mechanism of Action

The mechanism of action of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-propoxyacetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by inhibiting enzymes or receptors involved in critical cellular processes, leading to the modulation of biological activities such as cell proliferation, apoptosis, or inflammation . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features include:

  • Chloro and trifluoromethyl groups on the phenyl ring: These substituents improve metabolic stability and hydrophobic interactions.
  • Propoxy group on the acetamide: Enhances lipophilicity compared to shorter alkoxy chains (e.g., methoxy).

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Primary Application References
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-propoxyacetamide C₁₂H₁₂ClF₃NO₂ Cl, CF₃, propoxy Agrochemical intermediate
Flutolanil (N-(3-isopropoxyphenyl)-2-trifluoromethylbenzamide) C₁₇H₁₅F₃N₂O₂ CF₃, isopropoxy Fungicide
2-Chloro-N-(4-fluorophenyl)acetamide C₈H₇ClFNO Cl, F Organic synthesis intermediate
2-(3,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide C₁₉H₁₇Cl₂N₃O₂ 3,4-dichlorophenyl, pyrazolyl Pharmaceutical ligand
(1E)-N'-[4-chloro-2-(trifluoromethyl)phenyl]-2-propoxyethanimidamide (FM-1-6) C₁₂H₁₃ClF₃N₂O Cl, CF₃, propoxy, imidamide Agrochemical metabolite

Key Differences and Implications

Backbone Variations: Unlike flutolanil (a benzamide), the acetamide backbone of the target compound may reduce steric hindrance, improving interaction with biological targets in pests .

Substituent Positioning :

  • The 4-chloro-2-(trifluoromethyl)phenyl group distinguishes it from derivatives like 2-(3,4-dichlorophenyl)acetamide, where dichloro substitution may alter target selectivity .

Biological Activity :

  • The trifluoromethyl group’s strong electron-withdrawing effect enhances stability against enzymatic degradation, a trait shared with pharmaceutical compounds in European patents (e.g., EP 4 374 877 A2) .
  • Compared to FM-1-6 (an imidamide derivative), the acetamide functional group may reduce toxicity while retaining pesticidal activity .

Agrochemical Performance

  • Its lipophilicity (logP ~3.5 estimated) likely exceeds that of 2-chloro-N-(4-fluorophenyl)acetamide (logP ~1.8), improving field persistence .

Biological Activity

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-propoxyacetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

This compound features a chlorinated phenyl ring with a trifluoromethyl group, which is known to enhance the lipophilicity and biological activity of compounds. The structural formula can be represented as follows:

C12H12ClF3NO2\text{C}_{12}\text{H}_{12}\text{ClF}_3\text{NO}_2

Biological Activity Overview

The biological activities of this compound have been evaluated through various assays, focusing on its antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups exhibit significant antimicrobial effects. This compound has shown moderate activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Activity Data

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundMRSA64 µg/mL

These results suggest that the compound could serve as a lead for developing new antimicrobial agents, especially in the context of resistant bacterial strains .

Anti-inflammatory Potential

In vitro studies have assessed the anti-inflammatory effects of this compound by measuring its ability to inhibit the NF-κB signaling pathway, a crucial mediator in inflammatory responses.

Table 2: Anti-inflammatory Activity Data

CompoundNF-κB Inhibition (%)IC50 (µM)
This compound45%20

The compound demonstrated a significant reduction in NF-κB activation, indicating its potential as an anti-inflammatory agent .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Case Study on MRSA Infections :
    A study evaluated the effectiveness of this compound in combination with standard antibiotics against MRSA infections. Results showed enhanced bactericidal activity when used alongside oxacillin, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant infections .
  • In Vitro Cancer Cell Line Screening :
    The National Cancer Institute's screening protocol evaluated the anticancer properties of the compound across multiple cancer cell lines. Although it exhibited low anticancer activity, further modifications might enhance its efficacy against specific tumor types .

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., propoxy chain integration at δ 1.0–1.5 ppm for CH₃ and δ 3.4–4.0 ppm for OCH₂). 19F NMR confirms trifluoromethyl resonance near δ -60 ppm .
  • X-ray crystallography : Resolves intramolecular interactions (e.g., C–H···O hydrogen bonds) and torsional angles. Use single-crystal diffraction with Mo-Kα radiation (λ = 0.71073 Å) and SHELX software for refinement .

How can researchers employ HPLC-MS or GC-MS methodologies to detect and quantify this compound in environmental or biological matrices?

Q. Basic

  • Sample preparation : Liquid-liquid extraction (LLE) with dichloromethane for environmental water or SPE cartridges (C18) for biological fluids.
  • HPLC-MS : Use a reverse-phase C18 column (150 × 4.6 mm, 5 µm) with isocratic elution (acetonitrile/0.1% formic acid, 70:30). Monitor [M+H]⁺ at m/z 324.1 (Q-TOF MS) for quantification .
  • Validation : Include spike-recovery tests (80–120%) and LOD/LOQ calculations (e.g., 0.1 ng/mL in soil leachates) .

What density-functional theory (DFT) parameters should be prioritized when modeling the electronic properties of this compound?

Q. Advanced

  • Functionals : Use B3LYP/6-311++G(d,p) for geometry optimization and electron density analysis. Incorporate the Colle-Salvetti correlation-energy formula to account for dispersion effects .
  • Properties : Calculate HOMO-LUMO gaps to predict reactivity (e.g., electrophilic regions near the chloro group). Solvent effects (e.g., PCM model for acetonitrile) improve accuracy .

What metabolic pathways are implicated in the degradation of this compound in agricultural ecosystems, and how can in vitro models validate these pathways?

Q. Advanced

  • Phase I metabolism : Oxidative dealkylation of the propoxy chain (via CYP450 enzymes) generates 2-hydroxyacetamide derivatives. Validate using liver microsomes (e.g., rat S9 fractions) with NADPH cofactors .
  • Hydrolysis : Soil microbiota may cleave the amide bond under alkaline conditions (pH 9–10). Use LC-QTOF to identify hydrolyzed products (e.g., 4-chloro-2-(trifluoromethyl)aniline) .

How do steric and electronic effects of the trifluoromethyl and propoxy groups influence the compound's interaction with biological targets, and what in silico approaches can elucidate these mechanisms?

Q. Advanced

  • Steric effects : The trifluoromethyl group creates steric hindrance, reducing binding affinity to flat active sites (e.g., cytochrome P450). Use molecular docking (AutoDock Vina) with flexible side chains .
  • Electronic effects : The electron-withdrawing trifluoromethyl group polarizes the aryl ring, enhancing electrophilic reactivity. DFT-based Fukui indices identify nucleophilic attack sites .

How should researchers address contradictions in reported bioactivity data for this compound across different experimental models?

Q. Advanced

  • Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., pH 7.4, 37°C). Control for solvent effects (DMSO ≤0.1%) .
  • Purity validation : Use orthogonal methods (HPLC, NMR) to confirm compound integrity. Batch-to-batch variability in trifluoromethyl substitution (>98% purity required) .

What experimental designs are recommended for assessing the environmental persistence and ecotoxicological impact of this compound in soil and aquatic systems?

Q. Advanced

  • Persistence studies : Conduct OECD 307 soil degradation tests (aerobic, 20°C). Measure DT₅₀ via LC-MS/MS .
  • Ecotoxicology : Use Daphnia magna acute toxicity assays (48-h EC₅₀). Compare with QSAR predictions for chloroacetamides .

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